1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-piperidinyl)-
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Overview
Description
1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-piperidinyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a piperidinyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indazole-4,7-dione, 3,6-dimethyl-5-(1-piperidinyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. The reaction conditions often include the use of hydrazine and various catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, each with potentially different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-indazole-4,7-dione, 3,6-dimethyl-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s chemical structure .
Comparison with Similar Compounds
1H-Indazole: A simpler indazole derivative with a wide range of biological activities.
2H-Indazole: Another indazole derivative with distinct chemical and biological properties.
1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory and analgesic activities.
Uniqueness: 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-piperidinyl)- stands out due to its unique structure, which includes a piperidinyl group. This structural feature may contribute to its distinct chemical reactivity and biological activity, setting it apart from other indazole derivatives .
Properties
CAS No. |
59106-11-5 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3,6-dimethyl-5-piperidin-1-yl-2H-indazole-4,7-dione |
InChI |
InChI=1S/C14H17N3O2/c1-8-12(17-6-4-3-5-7-17)14(19)10-9(2)15-16-11(10)13(8)18/h3-7H2,1-2H3,(H,15,16) |
InChI Key |
BYVDACVPDDUHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(NN=C2C1=O)C)N3CCCCC3 |
Origin of Product |
United States |
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